Lactoferroxin-A

Description

Propriétés

Key on ui mechanism of action |

Oral talactoferrin stimulated the production of the immunostimulatory cytokine IL-18 in mice, increasing IL-18 levels both in the gut and in systemic circulation. Oral talactoferrin was also shown to stimulate the activity of NK cells and to increase the production and activity of key circulating immune cells. |

|---|---|

Numéro CAS |

117667-25-1 |

Formule moléculaire |

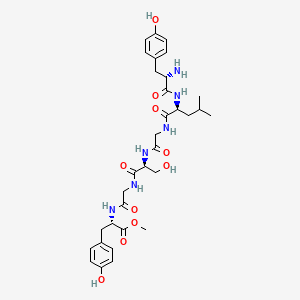

C32H44N6O10 |

Poids moléculaire |

672.7 g/mol |

Nom IUPAC |

methyl (2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C32H44N6O10/c1-18(2)12-24(38-29(44)23(33)13-19-4-8-21(40)9-5-19)30(45)34-16-28(43)37-26(17-39)31(46)35-15-27(42)36-25(32(47)48-3)14-20-6-10-22(41)11-7-20/h4-11,18,23-26,39-41H,12-17,33H2,1-3H3,(H,34,45)(H,35,46)(H,36,42)(H,37,43)(H,38,44)/t23-,24-,25-,26-/m0/s1 |

Clé InChI |

XKVDFADVPPHGJR-CQJMVLFOSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

SMILES canonique |

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)C(CC2=CC=C(C=C2)O)N |

Apparence |

Solid powder |

Autres numéros CAS |

308240-58-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

YLGSGY |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

lactoferrin (318-323) lactoferroxin A lactoferroxin-A Tyr-Leu-Gly-Ser-Gly-Tyr-OCH3 |

Origine du produit |

United States |

Mechanisms of Action: Cellular and Molecular Insights of Talactoferrin Alpha

Gastrointestinal Epithelial Interactions and Gut-Associated Lymphoid Tissue (GALT) Activation

Talactoferrin alpha initiates an immune-stimulatory cascade by interacting with the epithelial lining of the upper gastrointestinal tract. nih.govnih.gov This interaction is crucial for triggering downstream immune responses within the GALT, the largest lymphoid organ in the body. nih.govbiospace.com

Binding to Receptors on Gastrointestinal Epithelial Cells

Talactoferrin alpha specifically binds to receptors present on the cells lining the gastrointestinal tract. nih.gov This binding is a key initial step in its mechanism of action. Studies suggest that lactoferrin can bind to various receptors on the surface of cells, including CD14, low-density lipoprotein receptor-related protein-1 (LRP-1), intelectin-1, and Toll-like receptors 2 and 4 (TLR2 and TLR4). mdpi.com Undigested lactoferrin can bind to specific lactoferrin receptors on the surface of epithelial cells and be internalized through endocytosis. researchgate.net

Initiation of Immune-Stimulatory Cascades within the GALT

Binding of talactoferrin alpha to gastrointestinal epithelial cells initiates an immune-stimulatory cascade within the GALT. nih.gov This cascade involves the release of key chemokines, such as CCL20, which play a role in recruiting immune cells. nih.gov Talactoferrin also induces the production of important cytokines, including IL-18 and IFN-γ, in the GALT. nih.gov These cytokines are significant in stimulating both innate and adaptive immunity and promoting the maturation and proliferation of immune cells like NK cells, CD8+ lymphocytes, and NK-T cells. nih.gov In preclinical studies, oral administration of talactoferrin has been shown to increase the total cellularity of small intestinal Peyer's patches, including an increase in the numbers of NK-T cells and CD8+ T-lymphocytes. nih.gov Lactoferrin can modulate cytokines such as interleukins (IL-1β, IL-6, IL-10, and IL-18) and tumor necrosis factor alpha (TNF-α) production by intestinal immune cells. explorationpub.com

Transport Mechanisms via M-cells into Peyer's Patches

Following oral administration, talactoferrin alpha is transported into the Peyer's patches, which are organized lymphoid tissues located in the small intestine and are part of the GALT. nih.govbiospace.comnih.gov This transport is facilitated by specialized epithelial cells called M-cells (Microfold cells) located in the follicle-associated epithelium of Peyer's patches. nih.govbiospace.comfrontiersin.orgleeds.ac.uk M-cells are responsible for sampling antigens from the gut lumen and transporting them to the underlying immune cells within the Peyer's patches. frontiersin.orgleeds.ac.uk Lactoferrin can pass from the stomach via epithelial cells and into the blood via endocytosis, especially via Peyer's patches. osf.io

Dendritic Cell Recruitment and Maturation

A central aspect of talactoferrin alpha's mechanism is its influence on dendritic cells (DCs), key antigen-presenting cells that bridge innate and adaptive immunity. nih.govbiospace.comnih.govfrontiersin.org

Recruitment of Circulating Immature Dendritic Cells

Within the Peyer's patches, talactoferrin alpha theoretically recruits circulating immature dendritic cells (iDCs). biospace.comnih.gov This recruitment is facilitated by the release of chemokines induced by talactoferrin alpha's interaction with the gut epithelium. nih.gov Talactoferrin acts as a chemokine, binding chemokine receptors and inducing the chemotaxis of immune cells, including antigen-presenting cells (APCs) like dendritic cells. nih.gov Studies have shown the ability of recombinant human lactoferrin (talactoferrin alpha) to chemoattract monocytes, which can differentiate into dendritic cells. aai.org

Induction of Dendritic Cell Maturation in GALT

Upon recruitment to the GALT, talactoferrin alpha induces the maturation of these immature dendritic cells. nih.govbiospace.comnih.gov Dendritic cell maturation is a critical process where DCs acquire the capacity to effectively process and present antigens and stimulate T cell responses. frontiersin.org Mature DCs upregulate the expression of costimulatory molecules (e.g., CD80, CD83, and CD86) and MHC molecules, and produce proinflammatory cytokines. frontiersin.orgaai.org This maturation process, occurring in the presence of tumor antigens and lymphoid effector cells within the GALT, can lead to the induction of systemic innate and adaptive immune responses. biospace.com Studies have shown that addition of talactoferrin alpha to human peripheral blood or monocyte-derived dendritic cell cultures resulted in cell maturation, evidenced by up-regulated expression of CD80, CD83, and CD86, production of proinflammatory cytokines, and increased capacity to stimulate the proliferation of allogeneic lymphocytes. aai.org Talactoferrin alpha's ability to stimulate dendritic cell maturation is considered a principal mechanism of action, particularly as it is not well-absorbed systemically and acts as a GI immune stimulatory agent. e-century.us

Table 1: Key Cellular and Molecular Interactions of Talactoferrin Alpha

| Mechanism Component | Cellular Interaction Site(s) | Key Outcomes/Mediators | Supporting Evidence |

| Binding to Epithelial Cells | Gastrointestinal Epithelial Cells | Initiation of immune cascade | nih.govnih.gov |

| GALT Activation | Gut-Associated Lymphoid Tissue (Peyer's Patches) | Release of chemokines (e.g., CCL20), Production of cytokines (IL-18, IFN-γ) | nih.govexplorationpub.com |

| Transport to Peyer's Patches | M-cells in Follicle-Associated Epithelium | Transcytosis of talactoferrin alpha | nih.govbiospace.comfrontiersin.orgleeds.ac.ukosf.io |

| Dendritic Cell Recruitment | Peyer's Patches | Chemoattraction of immature dendritic cells and monocytes | nih.govbiospace.comnih.govaai.org |

| Dendritic Cell Maturation | GALT (Peyer's Patches) | Upregulation of costimulatory molecules (CD80, CD83, CD86), Cytokine production, Enhanced antigen presentation | nih.govbiospace.comnih.govfrontiersin.orgaai.orge-century.us |

Table 2: Cytokines Modulated by Lactoferrin (including Talactoferrin Alpha)

| Cytokine | Role in Immune Response | Source |

| IL-1β | Proinflammatory, involved in innate immunity | Intestinal immune cells explorationpub.com |

| IL-6 | Proinflammatory, B cell activation, acute phase response stimulation | Intestinal immune cells explorationpub.com, Milk pnce.org |

| IL-7 | Increases thymic size and output | Milk pnce.org |

| IL-8 | Neutrophil recruitment, proinflammatory | Milk pnce.org |

| IL-10 | Represses Th1-type inflammation, induces antibody production, facilitates Treg development | Intestinal immune cells explorationpub.com |

| IL-18 | Stimulates innate and adaptive immunity, promotes immune cell maturation/proliferation | GALT nih.gov, Intestinal immune cells explorationpub.com |

| IFN-γ | Stimulates innate and adaptive immunity, promotes immune cell maturation/proliferation | GALT nih.gov |

| TNF-α | Proinflammatory, involved in immune regulation | Intestinal immune cells explorationpub.com |

| TGF-β1 | Can suppress immune cell activity, induce Treg cells | Intestinal cells researchgate.net, Immune cells oup.com |

Note: Table 2 includes cytokines modulated by lactoferrin in general, with specific relevance to intestinal immune responses where indicated by the sources.

Antigen Presentation and Immune Response Induction

Talactoferrin alpha plays a role in the recruitment and activation of immune cells, including antigen-presenting cells (APCs) such as dendritic cells (DCs) and monocytes nih.govnih.gov. It acts as a chemokine, binding to chemokine receptors and inducing the chemotaxis of immune cells nih.gov. Studies have demonstrated the ability of recombinant human lactoferrin (Talactoferrin alpha) to chemoattract monocytes nih.gov. Furthermore, the addition of Talactoferrin alpha to human peripheral blood or monocyte-derived dendritic cell cultures resulted in cell maturation, evidenced by upregulated expression of CD80, CD83, and CD86, production of pro-inflammatory cytokines, and an increased capacity to stimulate the proliferation of allogeneic lymphocytes nih.gov. When injected into the peritoneal cavity of mice, lactoferrin also caused a marked recruitment of neutrophils and macrophages nih.gov. The capacity of Talactoferrin alpha to activate APCs suggests it can act as an adjuvant to promote antigen-specific immune responses nih.gov. Immunization of mice with ovalbumin in the presence of Talactoferrin alpha promoted Th1-polarized antigen-specific immune responses nih.gov. This indicates that lactoferrin contributes to the activation of both innate and adaptive immune responses by promoting the recruitment of leukocytes and activation of dendritic cells nih.gov. Efficient antigen presentation by MHCs on APCs is crucial for inducing an adaptive immune response frontiersin.org. Adjuvants, including those like Talactoferrin alpha, can enhance antigen uptake and presentation to APCs, leading to their activation and maturation frontiersin.org. Mature APCs upregulate the expression of MHC and co-stimulatory molecules and exhibit increased capacity for antigen processing and presentation frontiersin.org.

Intracellular Signaling Pathways and Gene Regulation

Talactoferrin alpha influences intracellular signaling pathways, notably the NF-κB pathway, and modulates the expression of various genes, particularly those encoding cytokines and chemokines.

Lactoferrin has been implicated in the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway nih.govnih.gov. NF-κB is a family of transcription factors that regulate genes involved in immunity, inflammation, and cell survival wikipedia.orggenome.jpbio-rad.comfrontiersin.org. Activation of NF-κB is a key event in cellular responses to various stimuli, including those encountered by the immune system wikipedia.org. Studies have shown that human lactoferrin can induce NF-κB activation nih.gov. This activation can involve both MyD88-dependent and MyD88-independent pathways nih.gov. The activation of NF-κB leads to its translocation into the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules wikipedia.orggenome.jpbio-rad.com. A meta-analysis indicated that lactoferrin and its derived peptides can target the NF-κB pathway nih.gov.

Talactoferrin alpha is known to modulate the production of key cytokines and chemokines, contributing to its immunomodulatory effects nih.govaacrjournals.orgnih.gov. This modulation involves both increasing the production of certain immune-stimulatory cytokines and reducing levels of some pro-inflammatory mediators.

Talactoferrin alpha induces the production of key cytokines, including IL-18 and IFN-γ, particularly in the GALT nih.govaacrjournals.org. These cytokines are crucial for stimulating both innate and adaptive immunity, promoting the maturation and proliferation of immune cells such as NK cells, CD8+ lymphocytes, and NK-T cells nih.govaacrjournals.org. Clinical trials evaluating Talactoferrin alpha have shown increased levels of cytokines involved in the Th1 cellular immune response, such as IL-8, IL-12, IL-18, and GM-CSF, relative to placebo groups nih.gov. Specifically, in a combination study involving chemotherapy with or without Talactoferrin alpha, increased levels of these cytokines were demonstrated in patients receiving Talactoferrin alpha and chemotherapy, with the increase in GM-CSF reaching statistical significance nih.gov. Single-agent Talactoferrin alpha trials also reported similar increases in cytokine levels nih.gov. IL-18 and IL-12 exhibit marked synergism in inducing interferon-gamma production in T cells nih.gov. IL-12 upregulates the expression of the IL-18 receptor on IFN-γ-producing cells, and IL-18 is essential for the effective induction and activation of Th1 cells by IL-12 nih.gov. Th1 cells polarized by IL-12 are known to produce IFN-γ and GM-CSF nih.gov.

While Talactoferrin alpha stimulates certain immune responses, lactoferrin in general has also been shown to modulate or reduce levels of some pro-inflammatory cytokines and chemokines nih.govnih.gov. A meta-analysis on the immunomodulatory effects of lactoferrin and its derived peptides on the NF-κB signaling pathway reported significant reductions in TNF-α, IL-1 beta, and IL-6 levels in cells and animals exposed to LPS and pretreated with lactoferrin compared to those exposed to LPS alone nih.gov. Studies have also indicated that lactoferrin can influence the release of chemokines such as IL-8 and modulate pro-inflammatory cytokines like TNF-α, IL-1, and IL-6 nih.gov. In the context of rheumatoid arthritis, inhibition of NF-κB signaling has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8 frontiersin.org. Pro-inflammatory cytokines like IL-1α, IL-1β, IL-6, and IL-8 are involved in inflammatory processes thermofisher.commdpi.comnih.gov.

Increased Production of Th1-Related Cytokines (e.g., IL-18, IFN-γ, IL-12, GM-CSF)

Toll-like Receptor 4 (TLR4) Pathway Involvement

The Toll-like receptor 4 (TLR4) pathway is implicated in the mechanism of action of lactoferrin, including Talactoferrin alpha frontiersin.orgnih.govoup.complos.org. TLR4 is a key pattern recognition receptor that plays a fundamental role in the innate immune response, particularly in recognizing bacterial lipopolysaccharide (LPS) wikipedia.orgresearchgate.net. Activation of TLR4 can trigger intracellular signaling pathways, including the MyD88-dependent and TRIF-dependent pathways, leading to the production of various cytokines and chemokines wikipedia.org. Human lactoferrin has been shown to activate NF-κB through the TLR4 pathway nih.gov. The carbohydrate chains from human lactoferrin are reported to be responsible for TLR4 activation nih.gov. While lactoferrin can activate TLR4, it can also interfere with LPS-stimulated TLR4 signaling nih.gov. TLR4 signaling is known to activate NF-κB bio-rad.comresearchgate.netfrontiersin.org. The TRIF-dependent pathway downstream of TLR4 is involved in the maturation of DCs and the induction and recruitment of Th1 adaptive immune responses wikipedia.org.

Effects on Cell Cycle Progression (General Lactoferrin, potentially relevant to Talactoferrin Alpha)

Lactoferrin (LF), the parent protein of talactoferrin alpha, has been shown to influence cell cycle progression in various cell types, particularly in cancer cells. This modulation of the cell cycle is considered one of the key mechanisms contributing to LF's observed anti-proliferative and antitumor activities. mdpi.comoup.com LF can affect the balance of cell proliferative activity and may also mediate the induction of apoptosis through cell cycle regulation. mdpi.com This process is cell type-dependent. mdpi.com

Studies have revealed that lactoferrin can trigger cell cycle arrest. mdpi.com It interacts with nucleic acids within the cell and influences cell cycle regulation. mdpi.com Bovine lactoferrin (bLF), for instance, has been shown to inhibit the growth of breast cancer cells by causing arrest at the G1 phase and preventing the transition to the S phase. mdpi.com This arrest is associated with the regulation of several proteins crucial for cell cycle control, including Akt, p21, p19, p27, Cdk2, cyclin E, Cdk4, and cyclin D1. mdpi.com LF can modulate the expression and activity of p21cip1 and p27kip1, potentially through the modulation of the phosphatidylinositol 3′-kinase/Akt pathway. mdpi.com A decrease in phospho-Akt might result from altered availability or stability of insulin-like growth factor after LF binding. mdpi.com

Recombinant human lactoferrin (rhLF) has also been shown to induce cell cycle arrest. For example, rhLF expressed in Aspergillus has been observed to block head and neck cancer cell lines at the G0-G1 stage, leading to a decrease in the S phase population in these cells. mdpi.comaacrjournals.org This G0-G1 arrest is likely mediated by a decrease in phospho-Akt, followed by an increase in p27 and a reduction in the levels of cyclin E and pRb proteins, which are essential regulators for DNA synthesis in the S phase. mdpi.comaacrjournals.org

In oral squamous cell carcinoma cells, bLF was found to induce cell cycle arrest at the G0/G1 phase in a dose-dependent manner, leading to a significant reduction in the S-phase cell population. plos.org This effect was associated with the activation of p53 and the regulation of cell cycle-related proteins. plos.org Activated p53 can upregulate the expression of mouse double minute (mdm2) and p21 proteins, which inhibit cyclin D1 activity. mdpi.com

Another study on breast cancer cells demonstrated that bLF induced cell cycle arrest but not apoptosis. nih.govtandfonline.com This growth inhibitory activity was linked to an increase in phospho-AMPKα levels and a decrease in both phospho-mTOR and total mTOR levels, suggesting a mechanism involving nutrient/energy-related stress. nih.govtandfonline.com

The effect of lactoferrin on cell cycle progression can be cell line-dependent. In one study on head and neck cancer cell lines, human lactoferrin induced G0-G1 arrest in three out of four tested cell lines, while having no effect on the fourth cell line. aacrjournals.org The arrest in sensitive cell lines was associated with a significant increase in p27 protein, decreased phosphorylation of retinoblastoma protein, and suppression of cyclin E. aacrjournals.org Decreased levels of phosphorylated Akt were also observed in the sensitive cell lines. aacrjournals.org

Data from studies on lactoferrin's impact on cell cycle distribution in specific cancer cell lines illustrate these effects.

| Cell Line | Treatment (Lactoferrin Concentration) | Duration | G0/G1 Phase (%) (Control) | G0/G1 Phase (%) (Treated) | S Phase (%) (Control) | S Phase (%) (Treated) | Reference |

| HSC3 (Oral Squamous Cell Carcinoma) | 1 µg/ml bLF | 48 h | 34.9 | 38.4 | 13.4 | 12.1 | plos.org |

| HSC3 (Oral Squamous Cell Carcinoma) | 10 µg/ml bLF | 48 h | 34.9 | 42.6 | 13.4 | 11.6 | plos.org |

| HSC3 (Oral Squamous Cell Carcinoma) | 100 µg/ml bLF | 48 h | 34.9 | 46.0 | 13.4 | 10.3 | plos.org |

| 011 (Head and Neck Cancer) | 10 µmol/L hLF | 25 h | 59 | 72 | 30 | 18 | aacrjournals.org |

| 012 (Head and Neck Cancer) | 10 µmol/L hLF | 25 h | 45 | 73 | 45 | 16 | aacrjournals.org |

| 022 (Head and Neck Cancer) | 10 µmol/L hLF | 25 h | 48 | 63 | 30 | 16 | aacrjournals.org |

Immunological and Anti Infective Activities of Talactoferrin Alpha

Innate Immune System Modulation

Talactoferrin alpha influences several components of the innate immune system, enhancing their activity and contributing to host defense mechanisms.

Natural Killer (NK) Cell Activity Enhancement

Studies have demonstrated that oral administration of talactoferrin alpha stimulates the activity of Natural Killer (NK) cells. nih.govdrugbank.comascopubs.orgresearchgate.net NK cells are crucial effector lymphocytes in the innate immune system, known for their ability to directly lyse target cells, including tumor cells and virus-infected cells, without prior sensitization. nih.gov The enhancement of NK cell activity by talactoferrin alpha contributes to its observed anti-tumor and potentially anti-infective effects. nih.govaacrjournals.org Preclinical experiments have shown a systemic increase in NK cell activity following talactoferrin administration. aacrjournals.orgascopubs.org

Macrophage and Polymorphonuclear Neutrophil Cytotoxicity Modulation

Talactoferrin alpha has been shown to enhance the cytotoxicity of polymorphonuclear neutrophils (PMNs) and macrophages. nih.govnih.govresearchgate.net These phagocytic cells are essential components of the innate immune response, involved in engulfing and destroying pathogens and cellular debris, as well as presenting antigens to the adaptive immune system. nih.gov The modulation of their cytotoxic activity by talactoferrin alpha can augment the body's ability to clear infections and potentially target aberrant cells. Recombinant human lactoferrin (Talactoferrin-alpha) has been shown to chemoattract monocytes and induce the recruitment of neutrophils and macrophages in vivo. nih.gov Furthermore, it stimulated the production of proinflammatory cytokines like IL-6 and TNF-α by monocytes. nih.gov

Adaptive Immune System Contributions

In addition to its effects on the innate immune system, talactoferrin alpha also plays a role in modulating the adaptive immune response.

CD8+ T-lymphocyte and NK-T Cell Activation and Proliferation

Preclinical experiments have indicated that oral administration of talactoferrin alpha leads to an increase in the numbers of CD8+ T-lymphocytes and NK-T cells, particularly in the small intestinal Peyer's patches. nih.govaacrjournals.orgascopubs.org CD8+ T-lymphocytes, also known as cytotoxic T lymphocytes (CTLs), are critical for cell-mediated immunity, directly killing infected cells and cancer cells. nih.gov NK-T cells are a unique population of lymphocytes that bridge the innate and adaptive immune systems. nih.gov Talactoferrin alpha induces the production of cytokines, such as IL-18 and IFN-γ, which play important roles in stimulating the maturation and proliferation of these immune cells. nih.gov Studies using knockout and depletion experiments have underscored the critical role of NK-T and CD8+ cells in the mechanism of action of talactoferrin alpha. aacrjournals.orgascopubs.org

Regulation of T-cell Populations (e.g., Th1, Th2, Regulatory T cells)

Talactoferrin alpha influences the balance and activity of different T-cell populations, contributing to a polarized immune response. Immunization of mice with ovalbumin in the presence of Talactoferrin-alpha promoted Th1-polarized antigen-specific immune responses. nih.gov This Th1 polarization is evidenced by the upregulation of antigen-specific IFNγ production and a concomitant downregulation of IL-4 and IL-10. nih.gov Furthermore, studies have suggested that talactoferrin alpha may reduce the content of regulatory T cells (Treg) in cultured peripheral blood mononuclear cells (PBMCs). nih.gov Treg cells are known for their immunosuppressive function, and a reduction in their numbers or activity could potentially enhance anti-tumor or anti-pathogen immunity. researchgate.net The ability of lactoferrin to push the Th1/Th2 balance towards Th1 has also been linked to its capacity to suppress the Th2 polarizing chemokine CCL17 and decrease the number of Th2 and Th17 cells. mdpi.com

Activation of Tumor-Draining Lymph Nodes

A proposed mechanism of action for talactoferrin alpha involves the enhanced activation of tumor-draining lymph nodes. nih.govascopubs.orgbiospace.com Tumor-draining lymph nodes are regional lymph nodes that receive lymphatic drainage from a tumor site and are crucial sites for the initiation and development of anti-tumor immune responses. mdpi.com Talactoferrin alpha is transported by M-cells into Peyer's patches in the small intestine, where it recruits and matures dendritic cells. nih.gov These activated dendritic cells are then hypothesized to traffic to tumor-draining lymph nodes, presenting tumor antigens and initiating a systemic immune response that includes the activation of effector cells like NK cells and CD8+ T-lymphocytes. nih.govascopubs.org This enhanced activation of tumor-draining lymph nodes is hypothesized to lead to cellular infiltration of tumors and ultimately tumor-cell death. nih.gov

Summary of Immunomodulatory Effects of Talactoferrin Alpha

| Immune Cell Type | Effect Observed |

| Natural Killer (NK) Cells | Activity Enhancement |

| Macrophages | Cytotoxicity Enhancement, Chemoattraction, Activation |

| Polymorphonuclear Neutrophils (PMNs) | Cytotoxicity Enhancement, Recruitment |

| CD8+ T-lymphocytes | Activation, Proliferation, Increased Numbers |

| NK-T Cells | Activation, Proliferation, Increased Numbers |

| Monocytes | Chemoattraction, Activation |

| Dendritic Cells | Recruitment, Maturation, Enhanced Capacity to Stimulate Lymphocyte Proliferation |

| Th1 Cells | Polarization/Enhancement |

| Th2 Cells | Potential Downregulation |

| Regulatory T (Treg) Cells | Potential Reduction in Content |

Cellular Infiltration of Target Tissues

Talactoferrin alpha has been shown to influence the recruitment and activation of immune cells. Studies indicate that recombinant human lactoferrin (TLF) can chemoattract monocytes. nih.gov Furthermore, the addition of TLF to human peripheral blood or monocyte-derived dendritic cell cultures resulted in cell maturation, characterized by upregulated expression of CD80, CD83, and CD86, production of proinflammatory cytokines, and increased capacity to stimulate the proliferation of allogeneic lymphocytes. nih.gov Injected into the mouse peritoneal cavity, lactoferrin caused a marked recruitment of neutrophils and macrophages. nih.gov These findings suggest that lactoferrin contributes to the activation of both innate and adaptive immune responses by promoting the recruitment of leukocytes and activation of dendritic cells. nih.gov

Antimicrobial and Anti-Inflammatory Effects

Talactoferrin alpha demonstrates both antimicrobial and anti-inflammatory effects, contributing to its potential therapeutic applications.

Talactoferrin alpha plays an important role in maintaining the integrity of the gastrointestinal mucosal barrier. researchgate.net This is a crucial defense mechanism against the translocation of bacteria from the gut into the systemic circulation, a process implicated in conditions like sepsis. researchgate.net

In experimental animal models, administration of talactoferrin has been shown to reduce the translocation of bacteria from the gut into the systemic circulation. researchgate.net This reduction in bacterial translocation is associated with a decrease in mortality in these preclinical sepsis models. researchgate.net

Lactoferrin, including its recombinant form talactoferrin alpha, possesses direct microbicidal activity against various pathogens. nih.gov While the specific in vitro inhibition data for talactoferrin alpha against Escherichia coli is not detailed in the provided snippets, lactoferrin generally exerts antimicrobial effects through mechanisms that are independent of its iron-binding property, such as direct interaction with pathogens. nih.gov

The provided information highlights lactoferrin's broad antimicrobial spectrum against bacteria, viruses, fungi, and some parasites. nih.gov While specific interactions with Pseudomonas aeruginosa, Burkholderia cenocepacia, and Burkholderia thailandensis are mentioned in the initial request outline, detailed findings regarding talactoferrin alpha's interactions with these specific pathogens are not present in the provided search results. However, lactoferrin's general mechanism involves direct interaction with pathogens and potentially sequestering iron necessary for bacterial growth. nih.gov

Talactoferrin alpha exhibits anti-inflammatory properties. researchgate.netnih.govresearchgate.net Lactoferrin has demonstrated the ability to suppress the production and release of proinflammatory cytokines from stimulated monocytes and to enhance the secretion of anti-inflammatory cytokines from intestinal myofibroblasts. researchgate.net In the context of wound healing, lactoferrin is thought to exhibit anti-inflammatory activity, which may contribute to the healing process. researchgate.net In pulmonary models, lactoferrin, due to its antibacterial and anti-inflammatory activity, could have a supportive effect on limiting bacterial growth, reducing neutrophil recruitment, and pro-inflammatory cytokines. nih.gov

Preclinical Models and Biological Activity of Talactoferrin Alpha

Oncological Research Models

In the field of oncology, preclinical studies have evaluated talactoferrin alpha's capacity to impede tumor growth and serve as a chemopreventive agent.

Inhibition of Tumor Growth in Immunocompetent Murine Models (e.g., Squamous Cell Carcinoma, Adenocarcinoma)

Studies in immunocompetent murine models have indicated that lactoferrin, including the recombinant human form, can suppress tumor growth. Oral administration of lactoferrin in a mouse model demonstrated growth inhibition in squamous cell carcinomas of the floor of the mouth, achieving effects comparable to cisplatinum. nih.gov This observed inhibition was linked to an immunomodulatory effect marked by increased infiltration of lymphocytes into the tumors. nih.gov In vivo investigations have shown that oral talactoferrin inhibited tumor growth in murine models of squamous cell carcinoma and adenocarcinoma in immunocompetent subjects. core.ac.uk The proposed mechanism posits that talactoferrin interacts with the intestinal endothelium, promoting the maturation of dendritic cells and the release of cytokines, which subsequently drives the infiltration of monocytes and T-lymphocytes into the tumor microenvironment, leading to tumor growth inhibition. nih.gov In C3h/HeJ mice bearing SCCVII tumors (a squamous cell carcinoma model), orally delivered recombinant human lactoferrin inhibited tumor growth by 75% compared to control mice. aacrjournals.org Analysis of harvested tumors through immunohistochemistry revealed up to a 20-fold increase in lymphocytes in treated animals. aacrjournals.org Depletion of CD3+ cells in mice abolished the tumor inhibition induced by lactoferrin, suggesting a dependency on T cells for this effect. aacrjournals.org

Chemoprevention Studies in Pulmonary Carcinogenesis Models (e.g., A/J mice)

Talactoferrin alpha has also been assessed for its potential in chemoprevention, particularly in pulmonary carcinogenesis models such as the A/J mouse model. A study utilizing A/J mice exposed to benzo[a]pyrene (B130552) (B[a]P) to induce lung adenomas investigated the chemopreventive effects of dietary talactoferrin alpha. nih.govresearchgate.netresearchgate.netnih.gov Experimental diets containing talactoferrin alpha at concentrations of 1.40% and 0.42% were initiated one or eight weeks following the final dose of B[a]P. nih.govresearchgate.netresearchgate.netnih.gov The study concluded 16 weeks after the administration of B[a]P. nih.govresearchgate.netresearchgate.net While talactoferrin alpha was well-tolerated, it did not demonstrate inhibition of carcinogenesis at the dietary levels tested. nih.govresearchgate.netresearchgate.netnih.gov The control group exhibited an average of 14.04 ± 0.93 (N=24) adenomas per animal. nih.govresearchgate.netresearchgate.netnih.gov The early low-dose group had 18.14 ± 1.45 (N=22), the late low-dose group had 16.70 ± 1.30 (N=23), the early high-dose group had 15.09 ± 1.41 (N=23), and the late high-dose group had 14.46 ± 1.21 (N=24). nih.govresearchgate.netresearchgate.netnih.gov No statistically significant reduction in adenoma formation was observed in any of the talactoferrin alpha treatment groups. researchgate.net

Suppression of Solid Myeloma Growth (Holo-recombinant Human Lactoferrin with Oleic Acid Complexes)

The impact of recombinant human lactoferrin, particularly when complexed with oleic acid, on the growth of solid myeloma has also been investigated. Research evaluated the antitumor activity of complexes formed between iron-free recombinant human lactoferrin (apo-recHLF) or iron-saturated recombinant human lactoferrin (holo-recHLF) and oleic acid (OA). sciprofiles.comresearchgate.netlarvol.com In a murine model of hepatoma 22a, the complex of apo-recHLF and OA (1:8 molar ratio) demonstrated antitumor activity. researchgate.net Holo-recHLF alone exhibited a less pronounced antitumor effect compared to its complex with OA. larvol.com A recent study indicated that recombinant human holo-lactoferrin complexed with oleic acid was more effective at suppressing solid myeloma growth than its apo-form. sciprofiles.comscilit.commyeloma.org In this study, mice with solid myeloma tumors treated with the holo-lactoferrin/oleic acid complex for 10 days showed a 93% reduction in tumor size after 15 days compared to untreated control mice. myeloma.org

Inflammatory and Metabolic Disease Models

Preclinical studies have also explored the effects of talactoferrin alpha in the context of inflammatory and metabolic conditions.

Wound Healing and Tissue Regeneration in Diabetic Neuropathic Ulcer Models

Talactoferrin alpha has shown efficacy in promoting the healing of diabetic neuropathic ulcers in animal models. researchgate.netnih.govscispace.compodiatryarena.com These positive findings in animal studies provided the rationale for subsequent clinical investigations. nih.gov

Modulation of Intestinal Inflammation (e.g., Ileitis in TNFΔARE Mice)

The anti-inflammatory and T cell modulating properties of recombinant human lactoferrin, including VEN-120, have been examined in murine models of intestinal inflammation, such as the TNFΔARE/+ model of ileitis. larvol.comresearchgate.netoup.comscispace.com The TNFΔARE/+ mouse model is characterized by chronic ileitis resembling human Crohn's ileitis, driven by systemic overexpression of TNFα. semanticscholar.orgnih.gov Treatment with VEN-120 led to a reduction in inflammation in models of inflammatory bowel disease and was associated with an increase in regulatory T cells (Tregs) within the intestinal lamina propria. researchgate.net In vitro treatment of CD4+ T cells with VEN-120 resulted in the upregulation of genes associated with Tregs and a shift towards a Treg population. researchgate.net Oral administration of recombinant human lactoferrin in TNFΔARE mice resulted in an alteration in the balance of pro- and anti-inflammatory T cell populations, favoring the resolution of gut inflammation. larvol.com This effect may be mediated, in part, by changes in the luminal microbiome and metabolome. larvol.com

Regulation of Microglial Activation in Depression Models

Microglial activation is increasingly recognized as a significant factor in the pathophysiology of depression nih.govresearchgate.net. Sustained microglial activation has been observed in various animal models of depression, and inhibiting this activation has been shown to alleviate depressive-like behaviors nih.gov. Research exploring the impact of lactoferrin, including recombinant human lactoferrin such as talactoferrin alpha, on microglial activity in the context of depression models is ongoing.

Studies investigating the effects of lactoferrin deficiency during lactation in mice have shown an increase in depression-like behavior in adulthood. This behavioral change was associated with heightened neuronal damage, abnormal microglial activation, and decreased brain-derived neurotrophic factor (BDNF) levels in the hippocampus nih.gov. Conversely, in vitro studies using recombinant human lactoferrin have demonstrated its ability to attenuate lipopolysaccharide (LPS)-induced neuronal injury and microglial activation nih.gov. This effect is suggested to occur through the inhibition of the Toll-like receptor 4—nuclear factor-kappa B (TLR4-NF-κB) pathway nih.gov. These findings suggest that lactoferrin intake, particularly during early life, may protect neurons by regulating microglial activation, thereby potentially reducing depressive symptoms in adulthood nih.gov.

Response in Sepsis Models: Effects on Mortality and Immune Markers

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction. Preclinical studies in animal models have investigated the potential of talactoferrin alpha to modulate the immune response and improve outcomes in sepsis.

In experimental animal models, administration of talactoferrin has been reported to reduce the translocation of bacteria from the gut into the systemic circulation and decrease mortality from sepsis researchgate.net. Beyond effects on bacterial translocation and mortality, preclinical investigations have also explored the impact of oral talactoferrin on immune markers. Studies in mice have indicated that oral administration of talactoferrin stimulated the production of the immunostimulatory cytokine IL-18, leading to increased IL-18 levels in both the gut and systemic circulation drugbank.com. Furthermore, oral talactoferrin was shown to stimulate the activity of natural killer (NK) cells and increase the production and activity of key circulating immune cells drugbank.com.

Clinical trials have also evaluated talactoferrin alfa in patients with severe sepsis, with mixed results regarding mortality. A phase 2 trial indicated a trend towards a reduction in 28-day all-cause mortality in the talactoferrin group compared to placebo (14.4% vs. 26.9%, two-sided p = 0.052), with this reduction sustained at 6 months (p = 0.039) researchgate.net. However, a subsequent phase II/III study was terminated early due to futility and safety concerns researchgate.netnih.gov. In this trial, 28-day mortality was numerically higher in the talactoferrin group (24.8%) compared to the placebo group (17.8%), although this difference was not statistically significant (p = 0.117) researchgate.netnih.gov. In-hospital and 3-month mortality rates were significantly higher in talactoferrin-treated patients in this study researchgate.netnih.gov.

The following table summarizes the 28-day all-cause mortality data from two clinical trials in severe sepsis:

| Study Phase | Talactoferrin Mortality Rate (28-day) | Placebo Mortality Rate (28-day) | p-value |

| Phase 2 researchgate.net | 14.4% | 26.9% | 0.052 |

| Phase II/III researchgate.netnih.gov | 24.8% | 17.8% | 0.117 |

While preclinical models suggested a potential benefit of talactoferrin in sepsis by influencing bacterial translocation and immune markers, the results from clinical trials regarding mortality have been inconsistent.

Comparative Analysis and Structure Function Relationship of Talactoferrin Alpha

Distinction from Native Human Lactoferrin

Talactoferrin alpha is designed to be a recombinant version of human lactoferrin. It possesses an identical amino acid sequence and a structure similar to that of native human lactoferrin purified from human milk. nih.govresearchgate.net The primary distinction between Talactoferrin alpha and native human lactoferrin lies in their glycosylation patterns. nih.govresearchgate.net This difference arises from the heterologous expression system used for producing Talactoferrin alpha compared to the human biological environment where native hLF is produced.

Role of Glycosylation in Bioactivity and Receptor Binding

Glycosylation, the process of adding carbohydrate moieties to a protein, can significantly influence a protein's bioactivity and its interaction with receptors. The differences in glycosylation between Talactoferrin alpha, native human lactoferrin, and bovine lactoferrin may contribute to variations in their functions and potency. While Talactoferrin alpha retains the capacity to bind to human enterocyte receptors, its glycosylation pattern differs from that of native human lactoferrin and bovine lactoferrin. These differences in glycosylation have the potential to alter the binding characteristics to entities such as bacterial membranes, thereby affecting the protein's activity.

Comparison with Bovine Lactoferrin (bLF)

Bovine lactoferrin (bLF), found in cow's milk, is another well-studied lactoferrin with various reported bioactivities. Comparing Talactoferrin alpha to bLF highlights both shared characteristics and notable differences that can impact their applications.

Similarities and Differences in Amino Acid Composition and Glycosylation

Human lactoferrin and bovine lactoferrin share a significant degree of amino acid sequence identity, typically reported to be around 69% to 77%. researchgate.netresearchgate.net Talactoferrin alpha, being a recombinant human lactoferrin, shares the same amino acid sequence as native human lactoferrin. researchgate.net Despite the similarities in amino acid sequence between hLF and bLF, and the identical sequence between Talactoferrin alpha and hLF, all three forms exhibit differences in their glycosylation patterns. Bovine lactoferrin has five potential N-glycosylation sites, whereas human lactoferrin has three. Furthermore, the types and distribution of N-glycans vary. Human lactoferrin tends to have more sialylated and fucosylated structures, while bovine lactoferrin contains more high-mannose structures and includes N-glycolylneuraminic acid (Neu5Gc) in addition to N-acetylneuraminic acid (Neu5Ac). Recombinant human lactoferrin, like Talactoferrin alpha, has been reported to have lower amounts of high-mannose structures compared to bLF and fewer sialylated and fucosylated glycans than native hLF.

Comparative Potencies across Diverse Bioactivities (e.g., Cell Proliferation, Differentiation, Apoptosis, Antimicrobial Activity)

Comparative studies have investigated the bioactivities of Talactoferrin alpha, human lactoferrin, and bovine lactoferrin. All three forms have demonstrated the ability to enhance cell proliferation and differentiation, induce apoptosis, stimulate CCL20 secretion, and increase TGF-β1 expression. They also showed marked suppression of enteropathogenic Escherichia coli (EPEC) growth.

However, the potencies of these lactoferrin forms can differ depending on the specific bioactivity. Compared to bovine lactoferrin, Talactoferrin alpha exhibited stronger effects in suppressing EPEC growth and enhancing TGF-β1 secretion. Conversely, bovine lactoferrin demonstrated more potent effects on cell differentiation, apoptosis, and CCL20 secretion when compared to Talactoferrin alpha. Native human lactoferrin has also been shown to have more potent antibacterial activity than bovine lactoferrin in vivo. In terms of antitumor effects in colon and liver cancer cells, Talactoferrin alpha showed comparable activity to both human and bovine lactoferrin through the induction of apoptosis, CCL20 secretion, and TGF-β1 expression. These variations in potency suggest that Talactoferrin alpha and bovine lactoferrin may be considered for different applications; for instance, Talactoferrin alpha might be preferred for antibacterial purposes, while bLF could be considered for certain cancer therapies based on their observed effects.

A summary of comparative bioactivities is presented in the table below based on observed effects in comparative studies:

| Bioactivity | Talactoferrin Alpha vs. bLF | Talactoferrin Alpha vs. hLF | bLF vs. hLF (where noted) | References |

| Cell Proliferation | Enhanced by both | Similar effects | Enhanced by both | |

| Cell Differentiation | Enhanced by both | Similar effects | bLF more potent | |

| Apoptosis | Induced by both | Similar effects | bLF more potent | |

| Antimicrobial Activity (EPEC) | TLF stronger suppression | Similar effects | hLF more potent (in vivo) | |

| CCL20 Secretion | Enhanced by both | Similar effects | bLF more potent | |

| TGF-β1 Expression | TLF stronger enhancement | Similar effects | Enhanced by both |

Iron Saturation State and Functional Implications (General Lactoferrin, relevance to Talactoferrin Alpha)

Lactoferrin is an iron-binding glycoprotein, and its biological functions are significantly influenced by its iron saturation state. Lactoferrin can exist in different forms based on the amount of iron bound: apolactoferrin (iron-free), monoferric lactoferrin (binding one ferric ion), and hololactoferrin (iron-saturated, binding two ferric ions). The natural iron saturation level of lactoferrin varies; for instance, bovine lactoferrin in its natural state is only partially saturated with iron (15-20%), while lactoferrin found in breast milk is predominantly in the apolactoferrin form. The degree of iron saturation affects the protein's stability and its resistance to proteolytic degradation. While the specific iron saturation state of Talactoferrin alpha preparations can vary, the principles of how iron binding affects lactoferrin function are generally applicable.

Apolactoferrin (Iron-Free) vs. Hololactoferrin (Iron-Saturated) Activities

Studies have revealed differential biological activities between apolactoferrin and hololactoferrin. Apolactoferrin, due to its ability to sequester ferric ions, appears to be more effective in antioxidant responses. The antibacterial activity of lactoferrin has been shown to decrease as its iron saturation level increases.

Interactions with DNA and Genomic Stability

Lactoferrin, including its recombinant form talactoferrin alpha due to its structural similarity, exhibits interactions with DNA, influencing genomic stability through various mechanisms. These interactions are crucial to understanding its cellular roles beyond iron binding.

DNA Binding and Deoxyribonuclease Activity

Lactoferrin possesses DNA binding properties nih.govibib.waw.plspandidos-publications.com. This interaction allows lactoferrin to be transported into the nucleus, where it can directly bind to DNA nih.goveco-vector.com. Studies have investigated the affinity of lactoferrin for different types of oligonucleotides, including double-stranded DNA (dsDNA) ibib.waw.pl. The interaction between lactoferrin and DNA involves electrostatic attraction between the positively charged regions of the protein and the negatively charged phosphate (B84403) backbone of DNA ibib.waw.pl. Specific amino acid pairings, such as arginine with guanine (B1146940) and glutamine/asparagine with adenine, are enriched in lactoferrin-DNA interactions ibib.waw.pl.

Beyond simple binding, lactoferrin can also act as a deoxyribonuclease (DNase) under certain conditions ibib.waw.plspandidos-publications.com. This enzymatic activity suggests a potential role in DNA degradation or processing. While the precise mechanisms and conditions under which talactoferrin alpha exhibits DNase activity require further specific investigation, the known DNase activity of native lactoferrin suggests a similar potential for the recombinant form. The ability to bind DNA and potentially exert DNase activity highlights a direct interaction with the genetic material, which could have implications for cellular processes involving DNA integrity and metabolism.

Research on lactoferrin-DNA interaction has provided quantitative data on binding kinetics and thermodynamics. For instance, studies using surface plasmon resonance have determined association and dissociation rate constants and equilibrium constants for lactoferrin binding to specific DNA sequences ibib.waw.pl.

| Parameter | Value (Lactoferrin - dsDNA) | Unit | Source |

|---|---|---|---|

| Association Equilibrium Constant (KA) | (0.13 ± 0.05) × 108 | M-1 | ibib.waw.pl |

| Dissociation Equilibrium Constant (KD) | (7.61 ± 0.18) × 10-8 | M | ibib.waw.pl |

These findings indicate a relatively strong interaction between lactoferrin and DNA. The complex formation has been found to be endothermic and entropically driven, suggesting a hydrophobic nature to the interaction ibib.waw.pl.

Influence on Transcription and Cell Cycle Regulation

Lactoferrin's interaction with DNA extends to influencing transcriptional activity and regulating the cell cycle nih.govibib.waw.plspandidos-publications.com. By binding to DNA, lactoferrin can participate in the transcriptional activation of specific DNA sequences nih.govspandidos-publications.com or act as a mediator of signal transduction pathways that ultimately affect gene expression nih.gov.

Studies have shown that lactoferrin can regulate the expression of various genes eco-vector.commdpi.commdpi.com. For example, RNA-seq and gene set enrichment analysis have demonstrated that lactoferrin treatment can regulate gene expression related to the cell cycle, apoptosis, inflammation, and antioxidant signaling pathways mdpi.com. Quantitative RT-PCR has confirmed the downregulation of specific genes, such as the pro-apoptotic gene ASC and NRF2-regulated genes, by lactoferrin treatment in certain cell lines mdpi.com.

Furthermore, lactoferrin has been shown to influence cell cycle progression, a critical process for cell proliferation and genomic stability nih.govaacrjournals.orgmdpi.com. Research using human and bovine lactoferrin has demonstrated the ability to induce cell cycle arrest, commonly at the G1-G0 or G1-S transition phases nih.govaacrjournals.orgmdpi.com. This arrest is often accompanied by changes in the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CdKs), and their inhibitors, like p21 and p27 mdpi.com. For instance, human lactoferrin has been reported to decrease the protein levels and activity of Cdk2 and Cdk4 and increase the expression of the CdK inhibitor p21 spandidos-publications.commdpi.com.

| Cell Cycle Phase Affected | Observed Effect of Lactoferrin | Associated Molecular Changes (Examples) | Source |

|---|---|---|---|

| G1-G0 | Growth arrest | Downregulation of cyclin D1 | nih.govaacrjournals.org |

| G1-S | Growth arrest | Decreased Cdk2 and Cdk4 activity, Increased p21 expression | spandidos-publications.commdpi.com |

| G0-G1 | Arrest | Related to p27/cyclin E-dependent pathways, decreased phosphorylated Akt |

These findings suggest that lactoferrin can modulate the cell cycle machinery, contributing to its effects on cell growth and proliferation. While much of the detailed molecular work on cell cycle regulation has been performed with native lactoferrin, the functional similarity of talactoferrin alpha implies that it may exert similar effects on transcription and cell cycle control. The ability of lactoferrin to regulate gene expression and cell cycle progression underscores its multifaceted role in maintaining cellular homeostasis and influencing cellular fate.

Research Methodologies and Future Directions in Talactoferrin Alpha Studies

In Vitro Cellular and Molecular Techniques

In vitro studies utilizing cell culture models and various molecular techniques have been instrumental in dissecting the direct effects of talactoferrin alpha on different cell types, especially those relevant to the enteric and immune systems.

Cell Culture Models for Studying Enteric and Immune Cell Interactions (e.g., Caco-2, C3A, HT-29)

Cell culture models, including human colon adenocarcinoma-derived cell lines like Caco-2 and HT-29, are widely used to mimic the intestinal epithelium and study its interactions with various substances. Caco-2 cells, when differentiated, exhibit characteristics similar to small intestinal enterocytes, while HT29-MTX cells, a sub-strain of HT-29, can differentiate into mucus-producing goblet cells, providing a more comprehensive model of the intestinal barrier. plos.orgresearchgate.net Co-cultures of Caco-2 and HT29-MTX cells, often in a 70/30 ratio, are utilized to create an in vitro model that includes both absorptive and mucus-secreting cells, more closely resembling the human small intestine. researchgate.netnih.gov These models allow for the investigation of talactoferrin alpha's effects on intestinal cell proliferation, differentiation, barrier integrity, and interactions with pathogens. plos.orgresearchgate.net For instance, studies have used Caco-2 and C3A cells (derived from a human hepatocarcinoma) as intestine and liver models, respectively, to evaluate the internalization of lactoferrins, including talactoferrin alpha, and their effects on cell proliferation and differentiation. researchgate.net HT-29 cells have also been employed as a colon cancer cell model to examine the effects of lactoferrins on apoptosis. researchgate.net

Flow Cytometry (FACS) for Cellular Changes

Flow cytometry (FACS) is a powerful technique used to analyze and quantify specific cell populations and detect changes in cellular characteristics, such as the expression of surface markers. oup.com In the context of talactoferrin alpha research, FACS has been applied to assess changes in immune cell populations. For example, in studies examining the immune correlates of talactoferrin alpha in tumor biopsies from patients, flow cytometry was used to detect and compare immune cell subsets. nih.govnih.gov This technique helped in observing changes in the percentage of specific immune cells, such as monocytes, within the tumor microenvironment following talactoferrin alpha treatment. nih.govnih.gov Flow cytometry has also been used in preclinical studies to evaluate T cell populations within intestinal lamina propria and mesenteric lymph nodes, as well as to assess the effect of recombinant human lactoferrin on CD4+ T cells in vitro. researchgate.net

Immunofluorescence Techniques

Immunofluorescence techniques involve the use of fluorescently labeled antibodies to visualize specific proteins or antigens within cells or tissues. This allows for the localization and qualitative assessment of cellular components and markers. Immunofluorescence has been utilized in studies investigating talactoferrin alpha to examine cellular changes. ascopubs.org While specific detailed findings using immunofluorescence for talactoferrin alpha are not extensively detailed in the provided search results, the technique is generally applied in lactoferrin research to study its cellular uptake, intracellular localization, and impact on the expression or distribution of target molecules within cells. For instance, immunocytochemistry studies are mentioned in the context of recombinant human lactoferrin hydrogels. uconn.edu

Enzyme-Linked Immunosorbent Assays (ELISA) for Cytokine Quantification

Enzyme-Linked Immunosorbent Assays (ELISA) are widely used to quantify the levels of specific proteins, such as cytokines, in biological samples like cell culture supernatants or serum. plos.orgnih.gov ELISA has been a key technique in talactoferrin alpha research to measure the production and levels of various cytokines, providing insights into its immunomodulatory effects. ascopubs.orgnih.gov Studies have used ELISA to measure cytokine levels in the peripheral blood of patients following talactoferrin alpha administration. nih.gov Preclinical experiments have also utilized ELISA to determine cytokine content in cell culture supernatants. nih.gov For example, ELISA was used to measure levels of TNF-α, IL-1β, and IFN-γ in cell supernatants in studies investigating lactoferrin's modulation of cytokine production in infected monocytic cells. plos.org Another study used ELISA to show that talactoferrin alpha stimulated the production of IL-6 and TNF-α by human monocytes. nih.gov The quantification of cytokines like IL-18 in serum and gastrointestinal tissue using ELISA has been important in understanding the proposed mechanism of action of talactoferrin alpha, which involves the induction of key cytokines in the gut-associated lymphoid tissue (GALT). nih.govdrugbank.com

Gene Expression Analysis (e.g., mRNA expression of cytokines)

Gene expression analysis, particularly the assessment of messenger RNA (mRNA) levels, is used to determine the activity of specific genes within cells or tissues. This technique provides information about which genes are being transcribed and to what extent, offering insights into the molecular pathways affected by a treatment like talactoferrin alpha. nih.govresearchgate.net In talactoferrin alpha research, gene expression analysis has been employed to study the impact on cytokine production at the transcriptional level. While direct examples of talactoferrin alpha specifically and mRNA expression of cytokines are not explicitly detailed in every search result, the broader research on lactoferrin indicates its ability to influence gene expression, including that of cytokines. researchgate.net Studies on related recombinant human lactoferrin have evaluated the expression of cytokines at the mRNA level. uconn.edu Generally, changes in mRNA expression of cytokines like IL-1, IL-2, IL-6, IL-8, TNF-α, IL-4, and IL-10 are assessed in immune cells to understand the inflammatory or immunomodulatory responses. nih.gov

In Vivo Preclinical Experimental Designs

In vivo preclinical studies using animal models are crucial for evaluating the systemic effects of talactoferrin alpha, its impact on disease progression, and its interaction with the immune system in a complex biological environment. These studies often precede human clinical trials and provide valuable data on potential efficacy and mechanisms of action.

Preclinical in vivo studies have demonstrated that orally administered talactoferrin alpha can induce growth inhibition in tumors in mouse models. nih.gov This inhibition has been associated with immunomodulatory effects, including increased lymphocytic infiltration into tumors. nih.gov Mouse models have been used to show that lactoferrin can induce tumor growth inhibition comparable to that seen with chemotherapy agents like cisplatinum in certain cancer types. nih.gov These studies have indicated that oral lactoferrin can be associated with increases in gut release of IL-18, NK activation, and an increase in serum CD8+ cells. nih.gov

Further in vivo experiments have explored the mechanism of action, suggesting that while in vitro studies show direct growth inhibition, the in vivo tumor control appears to be primarily regulated by the cellular arm of the immune response. nih.gov Lactoferrin is known to increase the TH1 response and the release of IL-18 from murine intestinal epithelium, which in turn increases CD4+, CD8+, and NK cell activity. nih.gov Preclinical experiments following oral administration of talactoferrin alpha have shown an increase in the total cellularity of small intestinal Peyer's patches, including an increase in the numbers of NK-T cells and CD8+ T-lymphocytes. nih.gov

Animal models, such as immunocompetent BALB/c and knockout mice, have been used to evaluate the immunomodulatory mechanism of talactoferrin alpha. ascopubs.org These studies have shown that talactoferrin can induce the chemotaxis of immune cells to intestinal Peyer's Patches, initiating an immunostimulatory cascade in the GALT and activating both innate and adaptive immunity. ascopubs.org Significant increases in the numbers of Dendritic Cells, NK-T cells, and CD8+ T-lymphocytes in small intestinal Peyer's patches, a systemic increase in Natural Killer (NK) and Cytotoxic T-lymphocyte (CTL) activity, activation of tumor draining lymph nodes, and cellular infiltration of distant tumors have been observed in these models. ascopubs.org The critical role of NK-T and CD8+ cells in talactoferrin alpha's anti-cancer activity has been demonstrated in knockout and depletion experiments. aacrjournals.org

In addition to cancer research, in vivo models have been used to study the effects of recombinant human lactoferrin in other conditions. For example, murine models of intestinal inflammation, such as the Dextran sodium sulfate (B86663) colitis model and the TNFΔARE/+ model of ileitis, have been used to study the anti-inflammatory and T cell modulating ability of a recombinant human lactoferrin. researchgate.net These studies have shown that the recombinant lactoferrin reduced inflammation and was accompanied by increased regulatory T cells (Tregs) in the intestinal lamina propria. researchgate.net

The following table summarizes some key findings from in vivo preclinical studies:

| Animal Model | Condition Studied | Key Findings Related to Talactoferrin Alpha | Source |

| Mouse model | Floor of mouth tumors (squamous cell carcinomas) | Induced growth inhibition comparable to cisplatinum. Associated with increased gut release of IL-18, NK activation, and serum CD8+ cells. nih.gov | nih.gov |

| Immunocompetent BALB/c and knockout mice | Cancer | Induced chemotaxis of immune cells to Peyer's Patches, immunostimulatory cascade in GALT, activation of innate and adaptive immunity. ascopubs.org | ascopubs.org |

| Mouse models (knockout and depletion experiments) | Cancer | Demonstrated essential role of IFN-γ, NK-T cells, and CD8+ cells in anti-cancer activity. aacrjournals.org | aacrjournals.org |

| Murine models of intestinal inflammation | Inflammatory Bowel Disease (IBD) | Reduced inflammation, increased Tregs in intestinal lamina propria. researchgate.net | researchgate.net |

Tumor-Bearing Immunocompetent Animal Models (e.g., BALB/c mice, Knockout Mice)

Tumor-bearing immunocompetent animal models, such as BALB/c mice and knockout mice, have been utilized to evaluate the anti-cancer activity of talactoferrin alpha and explore its immunomodulatory mechanisms in the context of a functional immune system ascopubs.org. Studies in tumor-bearing immunocompetent BALB/c and knockout mice have been conducted to assess talactoferrin's mechanism of action ascopubs.org. These experiments have involved measuring cytokine levels using ELISA and analyzing cellular changes through FACS analysis and immunofluorescence ascopubs.org.

In one study, BALB-neuT mice, a transgenic model for mammary cancer, treated with oral talactoferrin showed a significant delay in carcinogenesis, with a notable percentage of tumor protection compared to control groups researchgate.net. Oral talactoferrin also demonstrated tumor growth inhibition in wild-type BALB/c mice implanted with neu(+) mammary adenocarcinoma cells, with a subset of mice exhibiting long-lasting or complete responses researchgate.net.

Another study using C3H/HeJ mice implanted with SCCVII tumors found that orally delivered lactoferrin inhibited tumor growth significantly compared to control mice aacrjournals.org. Immunohistochemical analysis of harvested tumors revealed a substantial increase in lymphocytes within the tumors of treated animals aacrjournals.org.

Knockout mice, such as B cell deficient mice (e.g., C.Cg-Igh-Jtm1Dhu which is 96% congenic to the BALB/c background), are valuable for studying immunologic mechanisms and can be used in syngeneic tumor studies to evaluate immunogenic test articles like talactoferrin alpha taconic.com. These models help to dissect the role of specific immune cell populations in the observed effects of talactoferrin alpha ascopubs.org.

Depletion Experiments for Immune Cell Role Elucidation

In studies evaluating the mechanism of action of talactoferrin alpha, depletion experiments in mice have demonstrated the critical role of Natural Killer T (NK-T) cells and CD8+ T-lymphocytes ascopubs.org. Talactoferrin has been shown to induce the chemotaxis of immune cells to intestinal Peyer's Patches in mice, initiating an immunostimulatory cascade in the gut-associated lymphoid tissue (GALT) and activating both innate and adaptive immunity ascopubs.org. This leads to increased numbers of Dendritic Cells, NK-T cells, and CD8+ T-lymphocytes in Peyer's patches, a systemic increase in Natural Killer (NK) and Cytotoxic T-lymphocyte (CTL) activity, activation of tumor draining lymph nodes, and cellular infiltration of distant tumors ascopubs.org.

Furthermore, in a study using a murine model of head and neck squamous cell carcinoma, depletion of CD3+ cells abrogated all talactoferrin-induced tumor inhibition, highlighting the T cell-dependent nature of its anti-tumor effect in this model aacrjournals.org.

Models of Infection and Inflammation (e.g., Sepsis, Colitis)

Talactoferrin alpha's anti-infective and anti-inflammatory properties have been investigated in various models of infection and inflammation. Lactoferrin, the parent protein of talactoferrin alpha, is known to play a role in maintaining gastrointestinal mucosal barrier integrity and reducing bacterial translocation from the gut researchgate.net.

Experimental animal models of sepsis have shown that administration of talactoferrin reduces the translocation of bacteria from the gut into the systemic circulation and decreases mortality researchgate.net. However, clinical trial results in severe sepsis have been mixed, with one phase 2 study showing a reduction in 28-day all-cause mortality, while a subsequent phase II/III trial did not confirm this benefit and even reported increased mortality in the talactoferrin-treated group researchgate.netresearchgate.net.

In models of intestinal inflammation, such as the Dextran sodium sulfate (DSS) colitis model and the TNFΔARE/+ model of ileitis, a recombinant human lactoferrin (VEN-120) has been shown to reduce inflammation and increase regulatory T cells (Tregs) in the intestinal lamina propria researchgate.netoup.com. Lactoferrin has also been shown to reduce colitis in rats by modulating the immune system and correcting cytokine imbalance, including inducing anti-inflammatory cytokines (IL-4, IL-10) and reducing pro-inflammatory cytokines (TNF-α, IL-1β) physiology.org.

Theoretical and Computational Approaches

Computational and theoretical approaches play a vital role in understanding the molecular mechanisms of talactoferrin alpha, predicting its interactions, and identifying potential targets.

Modeling of Protein Structure-Function Relationships

Modeling of protein structure-function relationships is essential for understanding how the three-dimensional structure of talactoferrin alpha relates to its biological activities. This involves using computational tools to predict or analyze protein structures and identify key regions involved in binding or interaction with other molecules.

While specific detailed modeling studies focused solely on talactoferrin alpha's structure-function relationships were not extensively detailed in the search results, the broader field of protein structure prediction and modeling is highly relevant. Techniques like AlphaFold and AlphaFlow are advancing the ability to predict protein structures and conformational landscapes, which can be applied to talactoferrin alpha to gain insights into its functional sites and interactions biorxiv.orgbiorxiv.orgarxiv.org. Understanding the structure of proteins like lactoferrin allows researchers to design drugs that specifically target and inhibit their function lindushealth.com.

Bioinformatics and Proteomics for Identifying Molecular Targets

Bioinformatics and proteomics approaches are used to identify the molecular targets of talactoferrin alpha and understand the cellular pathways it influences. Bioinformatics involves the computational analysis of biological data, such as genetic and protein sequences, while proteomics focuses on the large-scale study of proteins.

These approaches can help identify proteins that interact with talactoferrin alpha or are modulated by its presence. Proteomic analysis methods can be used to assess proteins present in samples, which could be applied to study the effects of talactoferrin alpha on cellular protein profiles google.com. Bioinformatics tools can integrate and interpret large datasets, including genomic and proteomic data, to identify potential drug targets and understand complex interactions between proteins and disease pathways lindushealth.comunito.it. Research in areas like cancer has utilized cell-map proteomics and bioinformatics to characterize the cancer genome and identify molecular targets unito.it.

Challenges and Open Questions in Talactoferrin Alpha Research

Despite preclinical promise and some positive early clinical trial results, research into talactoferrin alpha faces several challenges and open questions.

One significant challenge is the translation of promising preclinical findings in animal models to consistent clinical efficacy in humans. While animal studies have shown anti-tumor and anti-inflammatory effects, clinical trials, particularly in severe sepsis and non-small cell lung cancer (NSCLC), have yielded mixed or disappointing results researchgate.netoup.comuantwerpen.benih.gov. For instance, a phase II/III trial of oral talactoferrin in severe sepsis was terminated due to futility and safety concerns, with higher in-hospital and 3-month mortality rates in the talactoferrin group researchgate.netnih.gov. Similarly, phase III studies in advanced NSCLC did not show improvement in efficacy uantwerpen.be.

The precise mechanisms underlying the observed clinical trial outcomes, particularly the potential for increased mortality in certain patient populations, remain an open question. While talactoferrin is thought to act locally in the gut-associated lymphoid tissue to stimulate immune responses, the complexity of the immune system and its interaction with disease states like sepsis and advanced cancer may lead to unpredictable effects ascopubs.orgnih.gov. The lack of systemic bioavailability after oral administration suggests its primary action is likely mediated through the GALT, but the downstream systemic effects and their variability across individuals and disease contexts require further investigation nih.gov.

Further research is needed to fully elucidate the complex interplay between talactoferrin alpha, the immune system, and different disease pathologies. Understanding the specific signaling pathways and cellular interactions modulated by talactoferrin alpha at a deeper level could help refine its potential therapeutic applications and identify biomarkers to predict treatment response. The role of glycosylation, which is known to differ between recombinant talactoferrin alpha and native human lactoferrin, in its biological activity also warrants further exploration nih.gov.

The development of more sophisticated in vitro and in vivo models that better mimic human disease conditions could also help address some of the challenges in translating preclinical findings. Additionally, advanced computational approaches, including more detailed structural modeling and systems biology analyses, could provide further insights into its mechanism of action and help identify optimal therapeutic strategies or combinations.

Elucidation of Specific In Vivo Growth Inhibition Mechanisms

While in vitro studies have demonstrated direct mechanisms of lactoferrin-induced tumor growth inhibition, such as cell cycle arrest and reduction of pro-inflammatory cytokines, the specific mechanisms responsible for its growth inhibition effects in vivo are not fully understood. nih.govaacrjournals.org Preclinical studies have shown that lactoferrin can induce direct cell cycle arrest in certain cancer cell lines, including breast and head and neck cancers. nih.govaacrjournals.org It has also been observed to decrease the cellular release of pro-inflammatory cytokines like IL-1, IL-4, IL-6, and TNF-α, which are implicated in maintaining cellular viability and a malignant phenotype. nih.govaacrjournals.org Furthermore, lactoferrin has been shown to decrease the activity of NF-κB, a transcription factor constitutively activated in many tumors. nih.govaacrjournals.org

However, the mechanism of lactoferrin-induced tumor control in vivo appears to be primarily regulated by the cellular arm of the immune response. nih.gov Lactoferrin is known to enhance the TH1 response and stimulate the release of IL-18 from murine intestinal epithelium, which in turn increases the activity of CD4+, CD8+, and NK cells. nih.govaacrjournals.org Studies in mice have shown that lactoferrin can reconstitute circulating and splenic CD4+ and CD8+ cell populations. nih.gov Preclinical studies have also indicated that lactoferrin treatment can reduce solid tumor growth and metastases in animal models. nih.gov

Further research is needed to precisely define how talactoferrin alpha exerts its growth inhibitory effects within the complex in vivo environment, particularly focusing on the interplay between its direct cellular effects and its immunomodulatory activities.

Further Characterization of Tumor Antigen Acquisition and Presentation by Dendritic Cells

Talactoferrin alpha is understood to act as an immunomodulatory agent by influencing dendritic cells (DCs). nih.govcancer.govresearchgate.net Upon oral administration, talactoferrin is thought to be transported by M-cells into Peyer's patches in the small intestine, a key component of the gut-associated lymphoid tissue (GALT). nih.govnih.gov In the GALT, talactoferrin is believed to recruit immature dendritic cells and induce their maturation. nih.govnih.gov These activated dendritic cells are then proposed to acquire and present tumor antigens, initiating systemic innate and adaptive immune responses. nih.gov

While the recruitment and maturation of immature dendritic cells by talactoferrin alpha in the GALT are central to its proposed mechanism of action, the processes of tumor antigen acquisition and subsequent presentation by these dendritic cells have not been fully characterized and remain areas of ongoing investigation. nih.gov Understanding these steps in detail is crucial for fully appreciating how talactoferrin alpha contributes to an anti-tumor immune response.

Mechanistic Understanding of Context-Dependent Effects (e.g., concentration-dependent effects on keratinocytes)

Lactoferrin, including its recombinant form talactoferrin alpha, has demonstrated effects on various cell types, and these effects can be context-dependent, potentially varying with concentration. For instance, talactoferrin alpha has been shown to bind to keratinocytes and fibroblasts when administered topically, enhancing the production of cytokines and key repair immunomodulatory factors such as interleukins IL-8, IL-6, macrophage inflammatory protein-1 alpha, and tumor necrosis factor alpha. nih.gov Lactoferrin promotes the proliferation and migration of fibroblasts and keratinocytes and enhances the synthesis of extracellular matrix components like collagen and hyaluronan, processes important for wound healing. researchgate.netsci-hub.se Studies have indicated that lactoferrin stimulates keratinocyte function and wound re-epithelialization. researchgate.net The promoting effect on keratinocyte migration may be dependent on c-Src and ROCK activity. sci-hub.se Bovine lactoferrin has been shown to promote epithelial differentiation in keratinocytes through a p38-MAPK-dependent mechanism. researchgate.net

Research into the precise mechanisms underlying these cellular effects, particularly how different concentrations of talactoferrin alpha influence the responses of cells like keratinocytes, is important for optimizing its therapeutic application in areas such as wound healing.

Potential Academic Research Avenues

Beyond the current understanding and clinical investigations, several avenues exist for further academic research into talactoferrin alpha.

Exploration of Talactoferrin Alpha as an Immune Stimulating Adjuvant

Given its immunomodulatory properties and its ability to activate dendritic cells and stimulate immune responses, talactoferrin alpha holds potential as an immune stimulating adjuvant. nih.govmdpi.com Adjuvants are components added to vaccines to enhance the immune response to the target antigen. hivresearch.org The ability of talactoferrin to promote the recruitment and activation of antigen-presenting cells suggests it could be explored for its capacity to improve the efficacy of vaccines, particularly in oncology or infectious diseases. hivresearch.orgnih.gov Preclinical studies investigating talactoferrin alpha in combination with other cancer vaccines to induce a more effective and sustained immune response have been suggested as a potential future role. nih.gov

Investigation in Diverse Disease Settings Beyond Current Preclinical Focus

While talactoferrin alpha has been primarily investigated in the context of cancer, particularly non-small cell lung cancer and renal cell carcinoma, and in wound healing, its broader immunomodulatory and antimicrobial properties suggest potential applications in a wider range of disease settings. nih.govnih.govnih.govcancerconnect.commdpi.comnih.gov Academic research could explore its utility in other conditions where immune modulation or antimicrobial activity could be beneficial. This could include infectious diseases, inflammatory disorders, or other types of cancer where its proposed mechanism of action might be relevant. nih.gov The possibility of talactoferrin alpha providing utility in a different disease setting has been suggested. nih.gov

Q & A

Q. What is the proposed mechanism of action of Talactoferrin alpha in non-small cell lung cancer (NSCLC) immunotherapy?